2,2-diphenyl-N-(quinolin-8-yl)acetamide

Description

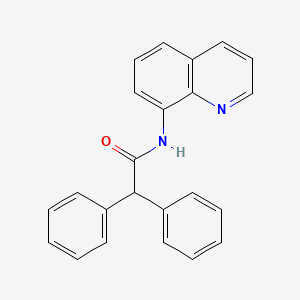

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenyl-N-quinolin-8-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-23(25-20-15-7-13-19-14-8-16-24-22(19)20)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,21H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNQQJMRKUFBCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Isolation

8-Aminoquinoline (B160924): This precursor is a well-established compound in organic synthesis. A traditional and effective method for its preparation involves the nitration of quinoline (B57606). This reaction typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). These isomers can be separated, often by distillation and sublimation. Following separation, the 8-nitroquinoline isomer is reduced to the corresponding amine. A common method for this reduction utilizes tin powder in the presence of hydrochloric acid to afford the desired 8-aminoquinoline. wikipedia.org Alternative routes include the direct amination of 8-chloroquinoline. wikipedia.org Due to its propensity for oxidation and polymerization, isolated 8-aminoquinoline is often handled with care. acs.org

2,2-Diphenylacetic Acid: This carboxylic acid provides the diphenylacetyl moiety of the target molecule. A classic and high-yielding synthesis starts from benzilic acid. orgsyn.orgwikipedia.org The reduction of benzilic acid can be achieved by heating it with red phosphorus and hydriodic acid in a glacial acetic acid solvent. orgsyn.orgprepchem.com The reaction mixture is refluxed for several hours, after which the product, diphenylacetic acid, is precipitated by pouring the hot filtrate into a sodium bisulfite solution. orgsyn.org This method typically produces the acid in high purity and yield (94-97%). orgsyn.org Another synthetic approach involves a Friedel-Crafts-type reaction between glyoxylic acid and two equivalents of benzene (B151609), catalyzed by a strong acid. chemicalbook.com

Amide Bond Formation Strategies for N-(Quinolin-8-yl)acetamide Linkages

The central chemical transformation in the synthesis of the title compound is the formation of the amide bond between the amino group of 8-aminoquinoline and the carboxyl group of 2,2-diphenylacetic acid.

Direct Coupling Reactions

Direct coupling of a carboxylic acid and an amine is the most straightforward approach to amide synthesis. However, the direct reaction between 2,2-diphenylacetic acid and 8-aminoquinoline requires activation of the carboxylic acid, as a simple mixture would result in an acid-base reaction, forming an unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To circumvent this, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group. chemistrysteps.comlibretexts.org

Commonly used coupling agents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.compeptide.com The mechanism involves the carboxylic acid adding to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (8-aminoquinoline), leading to the formation of the desired amide and a urea (B33335) byproduct. chemistrysteps.comlibretexts.org

To enhance reaction efficiency and minimize potential side reactions, particularly racemization if chiral centers were present, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comnih.govresearchgate.net The reaction is typically performed under mild conditions, at room temperature, in aprotic polar solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.net

Table 1: Representative Conditions for Direct Amide Coupling

| Coupling Reagent | Additive | Base (optional) | Solvent | Typical Conditions |

|---|---|---|---|---|

| DCC | HOBt (catalytic) | DMAP (catalytic) | CH2Cl2 | Room temp, 4-24h |

| EDC | HOBt (catalytic) | DIPEA | CH3CN or DMF | Room temp, 12-48h |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient alternative for constructing complex molecules. wikipedia.org The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that produces a bis-amide product from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnumberanalytics.com

A hypothetical Ugi-based synthesis of 2,2-diphenyl-N-(quinolin-8-yl)acetamide could be envisioned. In this scenario, 8-aminoquinoline would serve as the amine component. The remaining three components would need to be selected to construct the diphenylacetyl portion. For instance, using diphenylketene (B1584428) (as a conceptual precursor to the required intermediate), an isocyanide, and a simple carboxylic acid could theoretically lead to a structure related to the target compound, although this is not a standard application. The Ugi reaction is known for its high atom economy and typically proceeds rapidly in polar aprotic solvents like methanol (B129727) or DMF. wikipedia.org The reaction sequence involves the formation of an imine from the amine and carbonyl component, which then reacts with the isocyanide and carboxylic acid in a series of nucleophilic additions, culminating in a Mumm rearrangement to yield the final stable bis-amide product. wikipedia.orgnumberanalytics.com

Introduction of 2,2-Diphenyl Moiety

The 2,2-diphenylacetyl group is a defining feature of the target molecule. Its synthesis is synonymous with the synthesis of its precursor, 2,2-diphenylacetic acid.

Strategies for Diarylacetylation

Diarylacetylation in this context refers to the methods used to synthesize 2,2-diphenylacetic acid. As mentioned previously (Section 2.1), the most common laboratory-scale preparations involve either reduction or a double arylation.

Reduction of Benzilic Acid: This is a well-documented and efficient method. orgsyn.orgprepchem.com Benzilic acid, which is readily prepared from benzil (B1666583) via the benzilic acid rearrangement, possesses a hydroxyl group that is reduced to a hydrogen. wikipedia.orgsynarchive.com The use of hydriodic acid and red phosphorus provides the necessary reducing environment. orgsyn.org

Friedel-Crafts Reaction: An alternative strategy is the double arylation of a two-carbon starting material. For example, glyoxylic acid can be reacted with an excess of benzene in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, to yield 2,2-diphenylacetic acid. chemicalbook.com

Stereochemical Considerations in Synthesis

The target compound, 2,2-diphenyl-N-(quinolin-8-yl)acetamide, is an achiral molecule. The central carbon atom of the acetyl moiety is bonded to two identical phenyl groups, meaning it is not a stereocenter. Therefore, the synthesis does not produce enantiomers or diastereomers, and there is no need to control stereochemistry at this position.

However, it is relevant to discuss the stereochemical principles that would apply if the synthesis involved related, chiral structures.

Prochirality: The carbonyl carbon of the 2,2-diphenylacetyl group is a prochiral center. The two faces of the trigonal planar carbonyl group can be distinguished as Re and Si. A stereoselective reaction at this center, for instance, a reduction of the amide carbonyl (if it were a ketone), could lead to the formation of a new stereocenter.

Chiral Analogs: If the two aryl groups were different (e.g., a phenyl group and a substituted phenyl group), the α-carbon would become a stereocenter. In such a case, the synthesis of the carboxylic acid precursor or the subsequent amide coupling would need to be conducted using stereoselective methods to obtain a single enantiomer, or a racemic mixture would be produced, requiring subsequent resolution.

Atropisomerism: While not present in the title compound, related structures with bulky substituents on the quinoline ring and the diphenylacetyl group could potentially exhibit restricted rotation around the N-aryl or N-acyl bonds, leading to atropisomers. This form of axial chirality is a consideration in highly substituted amide systems.

Compound Reference Table

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of 2,2-diphenyl-N-(quinolin-8-yl)acetamide. Key parameters that are typically adjusted include the choice of solvent, coupling agent, temperature, and reaction time.

A common method for this type of amide synthesis involves the use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), in a suitable solvent like dichloromethane (DCM). The reaction is often performed in the presence of a base, like triethylamine, to neutralize the acid formed. nih.gov

While specific optimization studies for 2,2-diphenyl-N-(quinolin-8-yl)acetamide are not extensively documented, data from analogous syntheses, such as that of 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, provide a basis for optimizing the reaction. nih.gov The conditions are generally mild to preserve the integrity of the starting materials and the product.

Table 1: General Reaction Parameters for the Synthesis of N-Aryl Diphenylacetamides

| Parameter | Condition | Rationale/Effect on Yield |

| Starting Materials | Diphenylacetic acid, 8-aminoquinoline | Equimolar amounts are typically used. |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) | Activates the carboxylic acid for nucleophilic attack by the amine. |

| Solvent | Dichloromethane (DCM) | Aprotic solvent that dissolves reactants and does not interfere with the reaction. |

| Base | Triethylamine (TEA) | Scavenges the HCl byproduct when using acid chlorides or hydrochloride salts of coupling agents. |

| Temperature | 0 °C to Room Temperature | Initial cooling to 0°C controls the exothermic reaction, followed by stirring at room temperature to ensure completion. nih.gov |

| Reaction Time | 3 - 12 hours | Sufficient time for the reaction to proceed to completion, monitored by techniques like TLC. nih.gov |

Another potential synthetic route is the Ugi four-component reaction (Ugi-4CR), which involves combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov For this compound, the components would be benzaldehyde, aniline, diphenylacetic acid, and a quinoline-based isocyanide, though this is a more complex and less direct route. Optimization for Ugi reactions typically involves using polar, aprotic solvents like methanol or DMF and high reactant concentrations (0.5M - 2.0M) to achieve high yields. wikipedia.orgthieme-connect.de

Mechanistic Elucidation of Synthetic Pathways

The most direct synthetic pathway for 2,2-diphenyl-N-(quinolin-8-yl)acetamide is the condensation reaction between diphenylacetic acid and 8-aminoquinoline. The mechanism is a classic example of nucleophilic acyl substitution.

The reaction is initiated by the activation of the carboxyl group of diphenylacetic acid. When a coupling agent like EDC is used, it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack.

The nitrogen atom of the amino group on 8-aminoquinoline then acts as a nucleophile, attacking the activated carbonyl carbon. This attack results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the isourea byproduct (a stable, water-soluble urea derivative) and forming the stable amide bond of 2,2-diphenyl-N-(quinolin-8-yl)acetamide. The final step is irreversible and drives the reaction to completion.

During the synthesis of 2,2-diphenyl-N-(quinolin-8-yl)acetamide via the carbodiimide-mediated coupling reaction, several key intermediates are proposed:

O-Acylisourea Intermediate: This is the primary activated species formed from the reaction of diphenylacetic acid with EDC. It is a potent acylating agent.

Tetrahedral Intermediate: Formed after the nucleophilic attack of the 8-aminoquinoline on the O-acylisourea intermediate. This species is characterized by a central carbon atom bonded to four substituents: the oxygen from the original carbonyl group, the nitrogen from the amine, the diphenylmethyl group, and the rest of the activated acid moiety.

Table 2: Key Intermediates in the Synthesis of 2,2-diphenyl-N-(quinolin-8-yl)acetamide

| Intermediate | Structure Description | Role in Mechanism |

| O-Acylisourea | An adduct of diphenylacetic acid and EDC. | Activated form of the carboxylic acid, highly electrophilic. |

| Tetrahedral Intermediate | A transient species with a central sp³-hybridized carbon. | Precursor to the final amide product and the urea byproduct. |

Should a multicomponent reaction like the Passerini reaction be considered, the mechanism would involve different intermediates. wikipedia.orgnih.gov The Passerini reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, proceeds through a proposed cyclic transition state or a zwitterionic nitrilium ion, followed by a Mumm rearrangement to yield an α-acyloxy amide. wikipedia.orgnih.gov

Specific experimental kinetic and thermodynamic data for the formation of 2,2-diphenyl-N-(quinolin-8-yl)acetamide are not widely available in the published literature. However, general principles of amide bond formation can be applied.

Advanced Structural Characterization and Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A complete NMR analysis of 2,2-diphenyl-N-(quinolin-8-yl)acetamide would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments to assign all proton and carbon signals and to establish through-bond and through-space correlations.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Multiplicities)

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Amide) | 9.5 - 10.5 | s (broad) | - |

| Quinoline (B57606) H2 | 8.8 - 9.0 | dd | ~4.2, 1.7 |

| Quinoline H4 | 8.1 - 8.3 | dd | ~8.3, 1.7 |

| Quinoline H3 | 7.4 - 7.6 | dd | ~8.3, 4.2 |

| Quinoline H5 | 7.7 - 7.9 | d | ~8.0 |

| Quinoline H6 | 7.5 - 7.7 | t | ~7.8 |

| Quinoline H7 | 7.6 - 7.8 | d | ~8.0 |

| Diphenyl CH | 5.3 - 5.5 | s | - |

| Phenyl H (ortho) | 7.2 - 7.4 | m | - |

| Phenyl H (meta) | 7.2 - 7.4 | m | - |

| Phenyl H (para) | 7.2 - 7.4 | m | - |

Note: The signals for the ten protons of the two phenyl groups would likely appear as a complex multiplet in the aromatic region.

¹³C NMR Spectral Analysis (Chemical Shifts, DEPT-135)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 |

| C=O (Amide) | 168 - 172 | No Signal |

| Quinoline C8a | 148 - 150 | No Signal |

| Quinoline C2 | 147 - 149 | CH |

| Quinoline C4 | 136 - 138 | CH |

| Quinoline C8 | 138 - 140 | No Signal |

| Quinoline C4a | 128 - 130 | No Signal |

| Quinoline C5 | 127 - 129 | CH |

| Quinoline C6 | 121 - 123 | CH |

| Quinoline C7 | 121 - 123 | CH |

| Quinoline C3 | 116 - 118 | CH |

| Diphenyl C (ipso) | 139 - 141 | No Signal |

| Diphenyl C (ortho) | 128 - 130 | CH |

| Diphenyl C (meta) | 128 - 130 | CH |

| Diphenyl C (para) | 127 - 129 | CH |

| Diphenyl CH | 57 - 60 | CH |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like 2,2-diphenyl-N-(quinolin-8-yl)acetamide.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity within the quinoline and phenyl ring systems. For instance, correlations would be expected between H2 and H3, H3 and H4, and among the protons of the quinoline's benzene (B151609) ring (H5, H6, H7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for connecting different fragments of the molecule. Key HMBC correlations would be expected from the amide NH proton to the quinoline C8 and the carbonyl carbon, and from the diphenyl CH proton to the carbonyl carbon and the ipso-carbons of the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It can be used to confirm the stereochemistry and conformation of the molecule. For example, a NOESY correlation between the diphenyl CH proton and the ortho-protons of the phenyl rings would be expected.

Heteronuclear NMR (e.g., ¹⁹F NMR, if applicable to derivatives)

For the parent compound, 2,2-diphenyl-N-(quinolin-8-yl)acetamide, ¹⁹F NMR is not applicable as it contains no fluorine atoms. However, if fluorinated derivatives were to be synthesized, ¹⁹F NMR would be a highly sensitive and informative technique for characterizing them, providing distinct signals for each unique fluorine environment.

Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For 2,2-diphenyl-N-(quinolin-8-yl)acetamide, HRMS would be used to confirm its molecular formula, C₂₃H₁₈N₂O.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 339.1492 |

| [M+Na]⁺ | 361.1311 |

The observation of ions corresponding to these calculated exact masses, within a very narrow tolerance (typically < 5 ppm), would provide unambiguous confirmation of the molecular formula of the synthesized compound.

Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced structural characterization of the specific chemical compound “2,2-diphenyl-N-(quinolin-8-yl)acetamide” is not presently available.

Published research containing specific details on its fragmentation pathway analysis, vibrational and electronic spectroscopy (IR and UV-Vis), or X-ray crystallographic structure could not be located. The required data points for the outlined subsections—including mass spectrometry fragmentation patterns, specific IR absorption bands, UV-Vis electronic transitions, and crystal packing parameters—are not present in the accessible scientific domain for this exact molecule.

While structural data exists for related compounds containing either the quinoline or the 2,2-diphenylacetamide (B1584570) moiety, this information cannot be substituted to ensure the scientific accuracy of an article focused solely on 2,2-diphenyl-N-(quinolin-8-yl)acetamide.

A comprehensive search for crystallographic and structural data on the chemical compound 2,2-diphenyl-N-(quinolin-8-yl)acetamide has been conducted to generate an article based on the specified advanced structural characterization. However, detailed experimental data from a single-crystal X-ray diffraction study for this specific molecule is not available in the surveyed scientific literature and crystallographic databases.

The requested analysis, including the precise determination of intramolecular and intermolecular hydrogen bonding networks, dihedral angles between the aromatic systems, and a Hirshfeld surface analysis, is contingent upon the availability of a Crystallographic Information File (CIF). Such a file is generated following the structural elucidation of a single crystal of the compound.

While structural data exists for analogous compounds—such as those containing a quinoline moiety or a 2,2-diphenylacetamide core—this information cannot be extrapolated to 2,2-diphenyl-N-(quinolin-8-yl)acetamide with the required scientific accuracy. Structural details like hydrogen bond distances, bond angles, and the orientation of molecular fragments are highly specific to the exact molecular structure and its crystalline packing. Using data from related molecules would not adhere to the strict focus on the requested compound.

Therefore, the generation of a detailed article with the specified subsections and data tables is not possible at this time due to the absence of the necessary primary crystallographic data in published resources. Further research, including the synthesis and single-crystal X-ray diffraction analysis of 2,2-diphenyl-N-(quinolin-8-yl)acetamide , would be required to produce the specific findings requested.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 2,2-diphenyl-N-(quinolin-8-yl)acetamide at the atomic level. These calculations can provide insights into the molecule's three-dimensional structure, electronic properties, and potential reactivity. A typical DFT study would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For a flexible molecule such as 2,2-diphenyl-N-(quinolin-8-yl)acetamide, which has several rotatable bonds, this would also involve a conformational analysis to identify the lowest energy conformer. This process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals - FMOs)

Understanding the electronic structure is vital for predicting a molecule's chemical behavior. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. The spatial distribution of the HOMO and LUMO, known as the Frontier Molecular Orbitals (FMOs), would indicate the likely sites for electron donation (from the HOMO) and electron acceptance (to the LUMO) in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a color-coded map that highlights regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically shown in blue), which are prone to nucleophilic attack. For 2,2-diphenyl-N-(quinolin-8-yl)acetamide, an MEP map would identify the electron-rich and electron-poor areas, offering predictions about its intermolecular interactions.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Hypothetical Data Table for Global Reactivity Descriptors:

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.5 |

| Electronegativity | χ | (I + A) / 2 | 4.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.5 |

| Chemical Softness | S | 1 / η | 0.4 |

| Electrophilicity Index | ω | χ2 / (2η) | 3.2 |

Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites within the molecule. Fukui functions (f(r)) and the dual descriptor (Δf(r)) are used to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. These calculations would provide a more detailed picture of the reactivity of the different parts of the 2,2-diphenyl-N-(quinolin-8-yl)acetamide structure.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density within a molecule. It examines interactions between filled and vacant orbitals, which are indicative of hyperconjugative and conjugative effects. For 2,2-diphenyl-N-(quinolin-8-yl)acetamide, NBO analysis would quantify the stability arising from these electronic interactions, such as the delocalization of lone pairs or pi-electrons, and provide insights into the intramolecular charge transfer.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights that are not available from static models.

Conformational Dynamics in Solution

The conformational landscape of a molecule like 2,2-diphenyl-N-(quinolin-8-yl)acetamide in a solution is critical to its function. MD simulations would typically be employed to explore the rotational freedom around its single bonds. Key dihedral angles, such as those involving the diphenylmethyl group, the acetamide (B32628) linkage, and the quinoline (B57606) ring, would be monitored to identify the most stable and frequently occurring conformations. The flexibility of the molecule, dictated by these rotations, influences how it can adapt its shape to interact with its environment.

Solvation Effects and Solvent Interactions

The interaction of a compound with its solvent environment is fundamental to its solubility and bioavailability. MD simulations can model the explicit interactions between 2,2-diphenyl-N-(quinolin-8-yl)acetamide and solvent molecules, such as water. These simulations would reveal the formation of hydrogen bonds, particularly with the amide and quinoline nitrogen and oxygen atoms, and the arrangement of water molecules in the solvation shells around the hydrophobic diphenyl and quinoline ring systems. Understanding these interactions is crucial for predicting the compound's behavior in aqueous physiological environments.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes with Theoretical Biomolecular Targets

In the absence of a known biological target for 2,2-diphenyl-N-(quinolin-8-yl)acetamide, molecular docking studies would be exploratory. Based on the structural motifs present—a quinoline ring and a diphenylacetamide scaffold—one could hypothesize potential protein targets. For instance, quinoline derivatives are known to interact with a variety of enzymes and receptors. A docking study would involve computationally placing the molecule into the binding site of a selected protein to predict its binding orientation and affinity. The results are often presented as a docking score, which estimates the binding energy.

Elucidation of Molecular Recognition Mechanisms (without efficacy claims)

Following the prediction of a binding mode, the specific molecular interactions that stabilize the protein-ligand complex can be analyzed. This involves identifying key intermolecular forces such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For 2,2-diphenyl-N-(quinolin-8-yl)acetamide, one might expect the quinoline nitrogen to act as a hydrogen bond acceptor, while the phenyl and quinoline rings could engage in hydrophobic and pi-stacking interactions with corresponding residues in a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. semanticscholar.orgnih.govnih.gov To develop a QSAR model for a series of compounds, one needs a dataset of molecules with known activities. semanticscholar.org

For a hypothetical series of analogs of 2,2-diphenyl-N-(quinolin-8-yl)acetamide, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity. semanticscholar.orgnih.govresearchgate.net Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The reliability of a QSAR model is typically assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govresearchgate.net

Derivation and Selection of Molecular Descriptors

The initial and most critical phase in building a predictive model is the calculation and selection of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a compound class like quinoline derivatives, a diverse set of descriptors is typically calculated using Density Functional Theory (DFT) and other computational methods. bohrium.comresearchgate.netorientjchem.org

These descriptors fall into several categories:

1D Descriptors (Constitutional): These include basic counts of atoms and bonds, molecular weight, and other fundamental properties derived directly from the molecular formula.

2D Descriptors (Topological): These describe the connectivity of atoms within the molecule. Examples include Wiener and Balaban indices, which quantify molecular branching and shape.

3D Descriptors (Geometric): These are derived from the three-dimensional structure of the molecule and include parameters like molecular volume, surface area, and polarizability. orientjchem.org

Quantum-Chemical Descriptors: These provide detailed electronic information. Key examples are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electronegativity. bohrium.comorientjchem.org

Physicochemical Properties: Parameters like the octanol-water partition coefficient (log P), a measure of lipophilicity, are crucial for predicting a molecule's behavior in biological systems. bohrium.comresearchgate.net In studies of diphenylacetamide derivatives, lipophilicity parameters have been determined computationally and experimentally via methods like reversed-phase thin-layer chromatography (RPTLC). researchgate.netresearchgate.net

The selection process for these descriptors is vital to create a statistically sound model. It aims to identify a small set of descriptors that are highly correlated with the property of interest but have minimal correlation with each other, preventing data redundancy. researchgate.net

Development of Predictive Models for Molecular Properties

Once relevant descriptors are selected, predictive QSAR models are developed using various statistical techniques. These models create a mathematical equation that relates the descriptors (independent variables) to a specific activity or property (dependent variable), such as biological activity or toxicity. bohrium.com

For classes of compounds like diphenylacetamides and quinolines, several modeling methods are employed:

Multiple Linear Regression (MLR): This method establishes a simple linear relationship between the descriptors and the activity. It is often used as a starting point due to its straightforward interpretation. researchgate.net

Non-linear Methods: For more complex relationships, non-linear models are used. These can include Multiple Nonlinear Regression (MNLR) and Artificial Neural Networks (ANN), which can capture intricate patterns in the data. researchgate.net Machine learning algorithms like k-Nearest Neighbors (KNN), Decision Trees (DT), and Gradient Boosting (GB) are also increasingly used to develop robust QSAR models for quinoline derivatives. researchgate.net

The validity and predictive power of these models are rigorously assessed using a variety of statistical metrics. Key validation parameters include:

Coefficient of Determination (R²): Measures how well the model fits the training data.

Cross-validation Coefficient (Q²): Assesses the model's internal predictive ability, often calculated using the leave-one-out (LOO) method.

External Validation: The model's predictive power is tested on an external set of compounds that were not used during model development. orientjchem.orgresearchgate.net

In studies of diphenylacetamide derivatives, chemometric methods like Principal Component Analysis (PCA) and Cluster Analysis (CA) are used to analyze relationships between structural properties and pharmacokinetic or toxicological parameters. researchgate.net

Below is an interactive table showcasing typical descriptors used in QSAR studies for quinoline and diphenylacetamide derivatives.

| Descriptor Category | Example Descriptors | Description |

| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment | Describes electronic properties and reactivity. EHOMO relates to electron-donating ability, while ELUMO relates to electron-accepting ability. |

| Physicochemical | log P, Molar Refractivity (MR) | log P measures lipophilicity, influencing absorption and distribution. MR relates to molecular volume and polarizability. |

| Topological | Wiener Index, Balaban Index | Quantifies molecular size, branching, and shape based on the 2D graph of the molecule. |

| Geometric | Molecular Volume, Surface Area | Describes the 3D spatial arrangement and size of the molecule. |

Applicability Domain Analysis of QSAR Models

A fundamental principle of QSAR modeling is that models are only reliable for predicting the properties of compounds that are similar to those used to build the model (the training set). The "chemical space" where the model provides trustworthy predictions is known as its Applicability Domain (AD). nih.govresearchgate.net Defining the AD is a critical step mandated by organizations like the Organisation for Economic Co-operation and Development (OECD) for the regulatory acceptance of QSAR models. researchgate.net

Making predictions for compounds that fall outside this domain is considered extrapolation and can lead to significant errors. Several methods are used to define the AD:

Descriptor Range-based Methods: The simplest approach defines the AD by the minimum and maximum values of each descriptor in the training set. A new compound is considered inside the AD if all its descriptor values fall within these ranges. researchgate.net

Leverage Approach: This is a widely used statistical method that assesses the influence of each compound on the model. A "Williams plot" is generated by plotting standardized residuals against leverage values. This plot visually distinguishes reliable predictions from those that are extrapolated and potentially unreliable. researchgate.net

Similarity-Based Methods: The AD can be defined based on a new compound's similarity to the compounds in the training set, often measured using molecular fingerprints and a similarity metric like the Tanimoto distance. nih.gov

By clearly defining the AD, researchers can confidently use a QSAR model to screen new virtual compounds, ensuring that the predictions are robust and guiding the synthesis of molecules with desired properties. researchgate.netnih.gov

Coordination Chemistry and Metal Complexation Properties

Spectroscopic Characterization of Metal Complexes

UV-Vis Absorption and Electronic Spectra

No specific data on the UV-Vis absorption spectra for metal complexes of 2,2-diphenyl-N-(quinolin-8-yl)acetamide are available in the current scientific literature. Studies on other quinoline (B57606) derivatives generally show absorption bands related to π→π* and n→π* transitions within the quinoline ring, which are expected to shift upon coordination with a metal ion. nih.govresearchgate.net The nature of the metal and the solvent can influence these shifts, often providing insight into the ligand-to-metal charge-transfer (LMCT) bands. semanticscholar.orgnih.gov

Fluorescence and Luminescence Properties (e.g., Quantum Yields, Triplet State Energies)

Information regarding the fluorescence or luminescence properties, quantum yields, or triplet state energies for complexes of 2,2-diphenyl-N-(quinolin-8-yl)acetamide is not documented. For related amide-type ligands containing a quinoline moiety, complexation with lanthanide ions like Eu(III) and Sm(III) has been shown to result in strong, characteristic metal-centered luminescence through an efficient "antenna effect." researchgate.netnih.gov The process typically involves the ligand absorbing UV light, undergoing intersystem crossing to a triplet state, and then transferring this energy to the emissive energy levels of the lanthanide ion. researchgate.net The efficiency of this process is highly dependent on how well the ligand's triplet state energy matches the metal's resonance level. researchgate.net

IR and NMR Spectral Shifts upon Complexation

While no IR or NMR data for complexes of 2,2-diphenyl-N-(quinolin-8-yl)acetamide are published, general principles of coordination chemistry can be outlined. In IR spectroscopy, coordination of the quinoline nitrogen to a metal center is typically evidenced by a shift in the C=N stretching vibration. researchgate.net Coordination of the amide oxygen would be indicated by a shift in the C=O stretching frequency. researchgate.net In ¹H NMR spectroscopy, the signals of protons near the coordination sites (on the quinoline ring and the amide group) would be expected to shift upon complexation due to changes in the electronic environment. researchgate.netresearchgate.net For paramagnetic complexes, these shifts would be significantly larger and the signals broadened.

Thermogravimetric Analysis (TGA) of Metal Complexes

There are no TGA studies available for metal complexes of 2,2-diphenyl-N-(quinolin-8-yl)acetamide. TGA is a technique used to determine the thermal stability of complexes and can reveal the presence of coordinated or lattice solvent molecules. amanote.comnih.govrsc.org For instance, a weight loss step at a relatively low temperature (e.g., 100-200°C) often corresponds to the loss of water molecules, while the decomposition of the organic ligand occurs at higher temperatures. nih.govnih.gov

Magnetic Susceptibility Studies of Paramagnetic Metal Complexes

No magnetic susceptibility data have been published for paramagnetic complexes of 2,2-diphenyl-N-(quinolin-8-yl)acetamide. This technique is used to determine the magnetic moment of a complex, which helps in elucidating the oxidation state and spin state of the central metal ion and, by extension, the geometry of the complex. rsc.orgresearchgate.net For example, room temperature magnetic moment values can distinguish between high-spin and low-spin configurations in octahedral complexes or identify diamagnetic d⁸ and d¹⁰ complexes. researchgate.netuncw.edu

Mechanistic Investigations of Metal-Ligand Interactions

There are no mechanistic investigations reported for the interactions of 2,2-diphenyl-N-(quinolin-8-yl)acetamide or its metal complexes.

DNA Binding Studies (e.g., Intercalation Mode)

Specific DNA binding studies for complexes of 2,2-diphenyl-N-(quinolin-8-yl)acetamide are absent from the literature. However, the planar quinoline ring is a well-known DNA-intercalating chromophore. Metal complexes incorporating such planar aromatic ligands are frequently studied for their ability to bind to DNA. The primary mode of non-covalent interaction is often intercalation, where the planar ligand stacks between the base pairs of the DNA double helix. This can be investigated using techniques like UV-Vis absorption titration, fluorescence quenching studies with ethidium (B1194527) bromide, and viscosity measurements of DNA solutions. amanote.com An intercalation mode is typically supported by a significant increase in the viscosity of the DNA solution upon addition of the complex. amanote.com

No Publicly Available Research Found for "2,2-diphenyl-N-(quinolin-8-yl)acetamide" on Specified Topics

Following a comprehensive search of scientific literature and databases, no research articles or detailed findings could be located for the chemical compound 2,2-diphenyl-N-(quinolin-8-yl)acetamide concerning its coordination chemistry, metal complexation properties, or its interaction with biomolecules such as proteins.

The investigation included targeted searches for the synthesis, characterization, and subsequent application of this specific compound in the requested areas of study. While the existence of the compound is noted in chemical databases, there appears to be no published research detailing its behavior as a ligand in coordination chemistry or its potential interactions within biological systems.

Therefore, it is not possible to provide a scientifically accurate article on "2,2-diphenyl-N-(quinolin-8-yl)acetamide" structured around the requested outline, as the foundational research data is not available in the public domain.

Structure Activity Relationship Sar at the Molecular Level

Influence of 2,2-Diphenyl Substitution on Molecular Conformation and Electronic Properties

The presence of two phenyl groups attached to the same carbon atom (a gem-diphenyl moiety) profoundly influences the molecule's conformation. This arrangement introduces significant steric bulk, forcing the components into a specific three-dimensional orientation. In a structurally similar compound, 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, crystallographic data shows that the plane of the central acetamide (B32628) group is twisted at significant dihedral angles of 75.79° and 81.85° relative to the two phenyl rings. nih.gov This demonstrates that the phenyl rings are not coplanar with the core of the molecule, creating a distinct, non-planar shape.

Role of the Quinolin-8-yl Moiety in Molecular Interactions

The quinoline (B57606) group is a versatile heterocyclic scaffold frequently found in pharmacologically active molecules. researchgate.netresearchgate.netmdpi.com As an electron-deficient aromatic system, the quinoline ring possesses unique properties for molecular interactions. nih.gov The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a key feature for anchoring the molecule to a biological target. nih.gov Furthermore, the planar and aromatic nature of the quinoline system makes it suitable for engaging in hydrophobic and π-π stacking interactions. nih.gov

Studies of related quinoline derivatives have provided insight into these interactions. For instance, in N-(Quinolin-8-yl)quinoline-2-carboxamide, the molecular conformation is stabilized by an intramolecular hydrogen bond involving the quinoline nitrogen. nih.gov In another example, the quinoline scaffold of cloxyquin was found to form hydrophobic interactions with phenylalanine and leucine (B10760876) residues and π-π interactions with phenylalanine in a binding pocket. nih.gov These findings suggest that the quinolin-8-yl moiety in 2,2-diphenyl-N-(quinolin-8-yl)acetamide is crucial for orienting the molecule and forming specific, affinity-driving interactions within a binding site.

Impact of Amide Linker on Conformational Flexibility and Ligand Efficiency

The amide linker (–NH–C=O) serves as a central connection, bridging the diphenylacetyl group and the quinolin-8-yl moiety. Amide bonds typically exhibit restricted rotation due to resonance, which imparts a degree of planarity. This conformational constraint can be advantageous, as it reduces the entropic cost of binding to a target, potentially increasing affinity. nih.gov The amide group itself is a critical pharmacophoric element, providing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling strong, directional interactions with a target protein. semanticscholar.org

In some molecular scaffolds, acetamide derivatives have demonstrated improved potency compared to analogous structures like ureas. nih.gov The concept of ligand efficiency (LE), which relates binding affinity to the size of the molecule (e.g., number of non-hydrogen atoms), is a key metric in evaluating molecular fragments. researchgate.net The amide linker often contributes favorably to ligand efficiency by providing potent hydrogen bonding capabilities without adding excessive molecular weight or lipophilicity. In a related crystal structure, the acetamide plane was found to be nearly coplanar with the adjacent aromatic ring system, suggesting a conformation that facilitates effective interaction. nih.gov

Correlation of Specific Structural Features with Calculated Molecular Descriptors

The physicochemical properties of a molecule can be quantified through calculated molecular descriptors. These descriptors help predict a molecule's behavior and can be correlated with its biological activity. For 2,2-diphenyl-N-(quinolin-8-yl)acetamide, its structural features directly influence these parameters.

Lipophilicity (logP): The two phenyl rings and the fused quinoline ring system are large, nonpolar groups, which are expected to give the molecule a high logP value, indicating significant lipophilicity.

Dipole Moment: The polar amide bond and the electronegative nitrogen atom in the quinoline ring create an asymmetric charge distribution, resulting in a notable molecular dipole moment. In studies of other quinoline derivatives, a higher dipole moment has been correlated with greater biological activity. dergipark.org.tr

Hydrogen Bonding Capacity: The molecule has one hydrogen bond donor (the amide N-H) and two primary hydrogen bond acceptors (the carbonyl oxygen and the quinoline nitrogen).

Frontier Molecular Orbitals (HOMO/LUMO): The extended π-electron systems of the phenyl and quinoline rings determine the energies of the highest occupied and lowest unoccupied molecular orbitals. The HOMO-LUMO energy gap is an indicator of molecular reactivity and electronic properties, which can be tuned by chemical modification. nih.gov

Table 1: Predicted Molecular Descriptors for 2,2-diphenyl-N-(quinolin-8-yl)acetamide and the Influence of its Structural Features This table is generated based on principles from related compounds. dergipark.org.trzju.edu.cn

| Molecular Descriptor | Predicted Value/Range | Contributing Structural Features |

|---|---|---|

| Molecular Weight (g/mol) | ~352.4 | Entire molecule |

| logP (Lipophilicity) | High (>4.0) | Diphenyl groups, Quinoline ring |

| Hydrogen Bond Donors | 1 | Amide N-H |

| Hydrogen Bond Acceptors | 2 | Amide C=O, Quinoline N |

| Rotatable Bonds | ~4 | Bonds connecting the rigid ring systems and linker |

| Polar Surface Area (Ų) | ~41 | Amide group, Quinoline nitrogen |

Rational Design Principles for Modulating Intended Molecular Mechanisms

Based on the structure-activity relationships, several rational design strategies can be proposed to modulate the properties of 2,2-diphenyl-N-(quinolin-8-yl)acetamide. mdpi.com These principles aim to optimize the molecule's interaction with a hypothetical biological target.

Quinoline Moiety Modification: Introducing substituents onto the quinoline ring could enhance affinity and selectivity. For example, adding a small hydroxyl or methoxy (B1213986) group could create new hydrogen bonding opportunities or alter electronic properties to strengthen π-stacking interactions. nih.gov

Diphenyl Group Substitution: Replacing one or both phenyl rings with substituted aromatic groups (e.g., with fluoro or chloro groups) can modulate electronic properties and lipophilicity, which may improve pharmacokinetic properties or binding affinity. nih.gov

Conformational Constraint: The flexibility of the diphenyl groups could be reduced by linking them together to form a fluorene-like system. This pre-organizes the molecule into a more rigid conformation, which can reduce the entropic penalty upon binding and potentially lead to a significant increase in potency.

Linker Modification: While the acetamide linker possesses favorable properties, exploring other linkers such as a reversed amide, sulfonamide, or altering its length could change the geometry and spacing between the quinoline and diphenyl moieties, allowing for better complementarity with a target's binding site. semanticscholar.org

These design principles, derived from a detailed SAR analysis, provide a roadmap for the systematic optimization of this chemical scaffold for potential therapeutic applications.

Academic Research Applications

Use as a Chemical Probe for Mechanistic Biological Studies

There is currently no specific, publicly available research detailing the use of 2,2-diphenyl-N-(quinolin-8-yl)acetamide as a chemical probe for mechanistic biological studies. This includes a lack of information on its application in the investigation of enzyme inhibition, receptor binding, or its interactions with DNA/RNA at a molecular level. While the broader quinoline (B57606) and acetamide (B32628) structural motifs are present in many biologically active molecules, the specific combination in 2,2-diphenyl-N-(quinolin-8-yl)acetamide has not been the subject of detailed published studies in these areas.

Investigation of Enzyme Inhibition Mechanisms

No dedicated studies on the enzyme inhibition properties of 2,2-diphenyl-N-(quinolin-8-yl)acetamide were identified.

Exploration of Receptor Binding Modalities

There is no available literature that explores the receptor binding modalities of 2,2-diphenyl-N-(quinolin-8-yl)acetamide.

Studies on DNA/RNA Interactions at a Molecular Level

Research on the interaction of 2,2-diphenyl-N-(quinolin-8-yl)acetamide with DNA or RNA at a molecular level is not present in the public domain.

Potential as a Synthetic Scaffold for Novel Chemical Entities

While the synthesis of 2,2-diphenyl-N-(quinolin-8-yl)acetamide is chemically feasible, there are no published studies that specifically utilize it as a foundational scaffold for the development of novel chemical entities. The core components, diphenylacetic acid and 8-aminoquinoline (B160924), are individually used in chemical synthesis, but their combined form as this specific acetamide has not been reported as a starting point for further chemical library development.

Exploration in Materials Science

Luminescent Properties (if applicable)

No studies were found that investigate the luminescent properties or any other potential applications of 2,2-diphenyl-N-(quinolin-8-yl)acetamide in the field of materials science. The quinoline ring system is known to be a component of some luminescent materials; however, the specific properties of 2,2-diphenyl-N-(quinolin-8-yl)acetamide in this context have not been documented.

Potential in Sensor Development (e.g., Metal Ion Sensors)

The design of selective and sensitive chemosensors for detecting metal ions is a significant area of analytical chemistry. The structure of 2,2-diphenyl-N-(quinolin-8-yl)acetamide, which incorporates an 8-amidoquinoline core, is particularly promising for the development of fluorescent metal ion sensors.

Core Principles of Sensing:

The 8-aminoquinoline moiety is a well-established fluorophore that can form highly fluorescent complexes with specific metal ions. mdpi.com This process often operates on the principle of chelation-enhanced fluorescence (CHEF). In its free form, the fluorescence of the quinoline ring may be quenched. However, upon binding with a metal ion, the rigidity of the molecule increases, and intramolecular processes that typically lead to non-radiative decay are inhibited, resulting in a significant enhancement of fluorescence intensity. nih.gov

Derivatives of 8-amidoquinoline have demonstrated considerable potential as functional receptors for zinc ions (Zn²⁺) in particular, owing to their rapid reactivity, good selectivity, and biocompatibility. mdpi.com The introduction of various carboxamide groups to the 8-aminoquinoline structure has been a recent trend to enhance properties like water solubility and cell membrane permeability. mdpi.com

Research Findings on Related Compounds:

While specific studies on the sensing properties of 2,2-diphenyl-N-(quinolin-8-yl)acetamide are not extensively documented, research on analogous 8-amidoquinoline derivatives provides a strong basis for its potential applications. For instance, various fluorescent chemosensors based on 8-amidoquinoline have been designed and have shown effectiveness in the detection of Zn²⁺. mdpi.comnih.gov These sensors often exhibit a "turn-on" fluorescence response, which is highly desirable as it minimizes the likelihood of false signals. nih.gov The table below summarizes typical findings for fluorescent chemosensors based on the 8-amidoquinoline framework.

| Sensor Characteristic | Typical Finding for 8-Amidoquinoline Derivatives | Reference |

| Target Ion | Primarily Zn²⁺, with some selectivity for other transition metal ions like Cu²⁺, Co²⁺, and Ni²⁺. | mdpi.comrsc.org |

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |

| Response Type | Fluorescence "turn-on" | nih.gov |

| Detection Limit | Often in the micromolar (µM) to nanomolar (nM) range. | nih.govmdpi.com |

| Binding Stoichiometry | Commonly forms 1:1 or 2:1 ligand-to-metal complexes. | mdpi.com |

The presence of the two bulky phenyl groups in 2,2-diphenyl-N-(quinolin-8-yl)acetamide could further influence its selectivity and sensitivity as a sensor by creating a specific binding pocket for metal ions.

Role in Catalysis (e.g., as a Ligand for Metal Catalysts)

The ability of 2,2-diphenyl-N-(quinolin-8-yl)acetamide to act as a bidentate ligand through its quinoline and amide nitrogen atoms makes it a candidate for applications in catalysis. The coordination of this ligand to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity.

Ligand Design in Catalysis:

Quinoline derivatives are widely utilized as ligands in various catalytic processes. mdpi.com The nitrogen atom within the quinoline ring and the exocyclic amido group can coordinate with a metal ion, forming a stable chelate ring that is crucial for catalytic function. (8-amino)quinoline and its derivatives typically bind in a bidentate fashion via the two nitrogen positions. nih.gov This coordination can be leveraged in reactions such as oxidation and cross-coupling.

Potential Catalytic Applications:

Research has demonstrated that copper complexes incorporating quinoline-based ligands can exhibit significant catecholase activity, catalyzing the oxidation of catechols to their corresponding quinones. mdpi.com The catalytic efficiency in such systems is dependent on both the chemical structure of the ligand and the nature of the counter-ions associated with the copper salt. mdpi.com

While direct catalytic applications of 2,2-diphenyl-N-(quinolin-8-yl)acetamide have not been explicitly reported, its structural similarity to other effective catalytic ligands suggests its potential in this field. The diphenylacetamide moiety can provide steric bulk, which may be advantageous in controlling the selectivity of a catalytic reaction. The table below outlines the components of a potential catalytic system involving this compound.

| Component | Role | Example from Related Systems | Reference |

| Metal Center | The active site for the catalytic transformation. | Copper (Cu²⁺) for oxidation reactions. | mdpi.com |

| Ligand (2,2-diphenyl-N-(quinolin-8-yl)acetamide) | Modulates the metal's reactivity and selectivity. | Bidentate N,N-coordination. | nih.gov |

| Substrate | The molecule undergoing the chemical change. | Catechol for oxidation. | mdpi.com |

| Oxidant | A reagent that accepts electrons. | Molecular oxygen. | mdpi.com |

Complexes of (8-amino)quinoline derivatives have also been employed to catalyze various organic transformations. nih.gov The strong chelating ability of 8-substituted quinolines with metal ions like platinum has been shown to produce efficient photocatalysts for reactions such as cross-dehydrogenative couplings and oxidation of aryl boronic acids. researchgate.net This indicates a broad potential for 2,2-diphenyl-N-(quinolin-8-yl)acetamide in the development of novel catalytic systems.

Future Directions and Advanced Research Perspectives

Exploration of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)

The traditional batch synthesis of complex organic molecules like 2,2-diphenyl-N-(quinolin-8-yl)acetamide can be optimized through advanced synthetic techniques. Future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced reaction control, improved safety, and higher yields. A prospective flow chemistry approach for synthesizing 2,2-diphenyl-N-(quinolin-8-yl)acetamide could involve the reaction of diphenylacetyl chloride with 8-aminoquinoline (B160924) in a microreactor system. This would allow for precise control over reaction temperature, mixing, and residence time, potentially minimizing byproduct formation and simplifying purification. The development of scalable flow processes is a key step toward the efficient production of this compound for extensive screening and evaluation. dovepress.com

Green Chemistry: The principles of green chemistry should be integrated into the synthesis of 2,2-diphenyl-N-(quinolin-8-yl)acetamide. This would involve the selection of less hazardous solvents, the use of catalytic rather than stoichiometric reagents, and the minimization of waste. For instance, exploring enzymatic catalysis for the amide bond formation or utilizing solvent-free reaction conditions could significantly improve the environmental footprint of the synthesis.

Comprehensive Multi-Scale Computational Modeling

Computational modeling provides invaluable insights into the physicochemical properties and potential biological interactions of a molecule before committing to extensive laboratory work. For 2,2-diphenyl-N-(quinolin-8-yl)acetamide, a multi-scale modeling approach would be highly beneficial.

Molecular Docking and Dynamics: Initial in silico studies would involve molecular docking of 2,2-diphenyl-N-(quinolin-8-yl)acetamide against a panel of known biological targets, particularly those for which other quinoline (B57606) derivatives have shown activity. nih.govresearchgate.net For example, kinases and G-protein coupled receptors are potential targets. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted compound-target complexes, providing a more dynamic and realistic picture of the binding interactions over time.

Quantum Mechanics/Molecular Mechanics (QM/MM): For promising interactions identified through classical MD, QM/MM simulations can offer a higher level of theory to investigate the electronic details of the binding event, such as charge transfer and polarization, which are crucial for understanding the binding affinity and mechanism of action.

High-Throughput Screening of Derivatized Libraries for Novel Interactions

To explore the structure-activity relationship (SAR) of 2,2-diphenyl-N-(quinolin-8-yl)acetamide, the synthesis and screening of a focused library of derivatives are essential. High-throughput screening (HTS) methodologies enable the rapid evaluation of thousands of compounds, significantly accelerating the discovery of lead candidates. nih.govyoutube.com

A derivatized library could be designed by systematically modifying the diphenylacetamide and quinoline scaffolds. For instance, substituents could be introduced on the phenyl rings or the quinoline core. These derivatives would then be subjected to HTS against a diverse range of biological targets. Modern HTS technologies, such as acoustic droplet ejection, allow for the miniaturization of assays, conserving both compound and reagents. youtube.com

Table 1: Illustrative High-Throughput Screening Cascade for 2,2-diphenyl-N-(quinolin-8-yl)acetamide Derivatives

| Derivative ID | Modification | Target Class | Primary Screen Hit (Yes/No) | Confirmed IC50 (µM) |

| DPAQ-001 | Unsubstituted | Kinases | Yes | 15.2 |

| DPAQ-002 | 4-fluoro on a phenyl ring | Kinases | Yes | 8.7 |

| DPAQ-003 | 4-methoxy on a phenyl ring | Kinases | No | >50 |

| DPAQ-004 | 5-chloro on quinoline ring | GPCRs | No | >50 |

| DPAQ-005 | 5-chloro on quinoline ring | Kinases | Yes | 5.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Single-Molecule Studies of Compound-Target Interactions

To gain a deep, mechanistic understanding of how 2,2-diphenyl-N-(quinolin-8-yl)acetamide interacts with its biological target, single-molecule techniques are indispensable. These approaches allow for the observation of individual molecular events that are often obscured in ensemble measurements. mdpi.com

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): If a target protein undergoes a conformational change upon binding of the compound, smFRET can be used to monitor this change in real-time. By labeling the protein with a donor and acceptor fluorophore pair, the binding and unbinding kinetics, as well as the induced conformational dynamics, can be precisely measured.

Surface Plasmon Resonance (SPR): While not strictly a single-molecule technique in all its applications, modern SPR instruments can provide highly sensitive measurements of binding affinity and kinetics. plos.org This label-free method would be crucial for quantifying the interaction between 2,2-diphenyl-N-(quinolin-8-yl)acetamide and its purified target protein. Research on a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure successfully used SPR to determine its binding affinity to p53. plos.org

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The vast datasets generated from computational modeling and high-throughput screening are ripe for analysis by artificial intelligence (AI) and machine learning (ML) algorithms. Integrating AI/ML into the research pipeline for 2,2-diphenyl-N-(quinolin-8-yl)acetamide can significantly enhance predictive capabilities.

Predictive Modeling: ML models can be trained on the screening data from the derivatized library to predict the activity of virtual compounds. This allows for the in silico design of new derivatives with a higher probability of being active, thereby prioritizing synthetic efforts.

De Novo Design: Generative AI models can be employed to design entirely new molecules based on the core scaffold of 2,2-diphenyl-N-(quinolin-8-yl)acetamide, optimized for binding to a specific target. These models can explore a vast chemical space to propose novel structures that human chemists might not have conceived.

Table 2: Application of AI/ML in the Development of 2,2-diphenyl-N-(quinolin-8-yl)acetamide

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develop quantitative structure-activity relationship models from HTS data. | Predict the activity of virtual derivatives and guide library design. |

| Target Prediction | Use ligand-based ML models to predict potential biological targets. | Broaden the scope of therapeutic applications. |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity properties. | Early de-risking of candidates and reduction of late-stage failures. |

| Generative Design | Create novel molecules with desired properties based on the core scaffold. | Discovery of novel intellectual property with enhanced efficacy. |

This table is for illustrative purposes only.

By systematically applying these advanced research perspectives, the scientific community can thoroughly elucidate the therapeutic potential of 2,2-diphenyl-N-(quinolin-8-yl)acetamide and its derivatives, paving the way for the development of novel chemical probes or therapeutic agents.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm for quinoline), acetamide carbonyl (δ ~165–170 ppm), and diphenyl groups (δ ~7.2–7.5 ppm). Use CDCl₃ or DMSO-d₆ as solvents .

- X-ray Crystallography :

- Mass Spectrometry :

- High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 397.18 for C₂₇H₂₁N₂O).

Advanced: How does the quinolin-8-yl moiety influence the coordination chemistry of this compound in metal complexes?

Methodological Answer :

The quinolin-8-yl group acts as a bidentate ligand, enabling chelation with metals like Cu(II) or Zn(II) via its amide oxygen and quinoline nitrogen. For example:

- Synthesis of Metal Complexes : React 2,2-diphenyl-N-(quinolin-8-yl)acetamide with Cu(NO₃)₂ in methanol (1:1 molar ratio, reflux 6h). Characterize via UV-Vis (d-d transitions at ~600 nm) and cyclic voltammetry (Cu²⁺/Cu⁺ redox) .

- Biological Activity : Test cytotoxicity in lung cancer cells (A549) using MTT assays. Copper complexes derived from similar ligands show IC₅₀ values <10 μM via apoptosis (caspase-3 activation, Annexin V staining) .

Advanced: What mechanistic pathways explain the functionalization of α-chloro-N-(quinolin-8-yl)acetamide derivatives?

Methodological Answer :

The Vilsmeier–Haack reagent (generated from PBr₃ and formamide) activates α-chloroacetamides via:

Electrophilic Activation : PBr₃ converts formamide to a reactive iminium intermediate, which attacks the α-carbon of the chloroacetamide.

Nucleophilic Substitution : Chloride displacement by formyloxy group occurs, yielding α-formyloxy derivatives (70–87% yields) .

Kinetic Control : Optimize at 80–90°C; electron-withdrawing aryl groups accelerate substitution. Monitor via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 3:1) .

Advanced: Can this compound serve as a ligand for fluorescent chemosensors targeting metal ions?

Methodological Answer :

Yes, quinolin-8-yl acetamides are effective fluorophores due to their π-conjugated systems. For example:

- Sensor Design : Synthesize derivatives with dansyl or morpholino groups (e.g., 2-morpholino-N-(quinolin-8-yl)acetamide). Test selectivity via fluorescence quenching/enhancement (e.g., Cd²⁺ detection limit: 43 nM in ethanol) .

- Mechanism : Photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) alters emission. Confirm binding via Job plot (1:1 stoichiometry) and DFT calculations .

- Applications : Use in zebrafish imaging (ex/em: 365/510 nm) to track Cu²⁺ uptake in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.